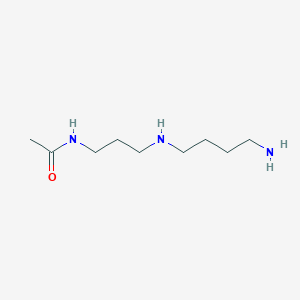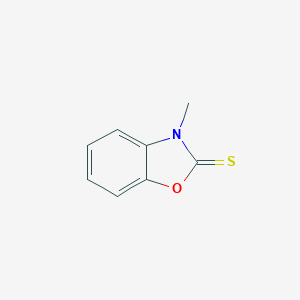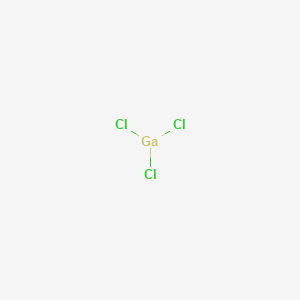
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a complex compound that combines the unique properties of europium, a rare earth metal, with a fluorinated organic ligand. Europium is known for its luminescent properties, making it valuable in various applications, including lighting, displays, and biological imaging. The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, contributes to the stability and reactivity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one typically involves the coordination of europium ions with the organic ligand. One common method is the reaction of europium salts, such as europium chloride or europium nitrate, with the ligand in an appropriate solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of europium complexes often involves large-scale coordination reactions in batch reactors. The process includes the dissolution of europium salts in a solvent, followed by the addition of the organic ligand. The mixture is heated to promote the reaction, and the product is isolated through filtration and drying. Quality control measures, such as spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can exist in multiple oxidation states, primarily +2 and +3.
Substitution: The organic ligand can participate in substitution reactions, where functional groups on the ligand are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium oxides, while substitution reactions can produce various functionalized derivatives of the original ligand .
科学的研究の応用
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for potential use in medical diagnostics and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including luminescent coatings and sensors.
作用機序
The mechanism of action of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one involves the interaction of the europium ion with its molecular targets. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligand environment. The ligand stabilizes the europium ion and enhances its luminescence through energy transfer processes .
類似化合物との比較
Similar Compounds
Europium(III) chloride: Another europium complex with different ligands, used in similar applications but with varying properties.
Europium(III) nitrate: Similar in structure but with nitrate ligands, used in luminescent materials and imaging.
Uniqueness
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which enhances its stability and luminescent properties compared to other europium complexes. The specific ligand structure also allows for tailored reactivity and applications in various fields .
特性
CAS番号 |
14552-19-3 |
|---|---|
分子式 |
C30H21EuF9O6 |
分子量 |
800.4 g/mol |
IUPAC名 |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
InChIキー |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
同義語 |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















